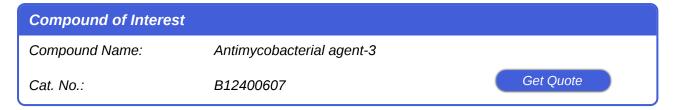


A Technical Guide to Telacebec (Q203): A Novel Antimycobacterial Agent Targeting Cellular Respiration

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] This necessitates the development of novel therapeutics with new mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazo[1,2-a]pyridine-3-carboxamide that has emerged as a potent clinical candidate for the treatment of tuberculosis. [2][3] It exhibits a unique mechanism of action, targeting the cytochrome bc1 complex of Mycobacterium tuberculosis (Mtb), a critical component of the electron transport chain.[2][4] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[5] Telacebec has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb, both in vitro and in vivo, and has shown a favorable safety profile in early clinical trials.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Telacebec.

Chemical Structure and Physicochemical Properties

Telacebec is a synthetic small molecule with a complex structure designed for high potency and favorable pharmacokinetic properties.[3]



IUPAC Name: 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methyl]-imidazo[1,2-a]pyridine-3-carboxamide

Chemical Structure: Chemical structure of Telacebec

(Image Source: Wikimedia Commons)

Table 1: Physicochemical Properties of Telacebec (Q203)

Property	Value	Reference
CAS Number	1334719-95-7	[7]
Molecular Formula	C29H28CIF3N4O2	[7]
Molecular Weight	557.0 g/mol	[7]
Solubility	DMF: 16 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble	[7]
Appearance	Solid	[7]

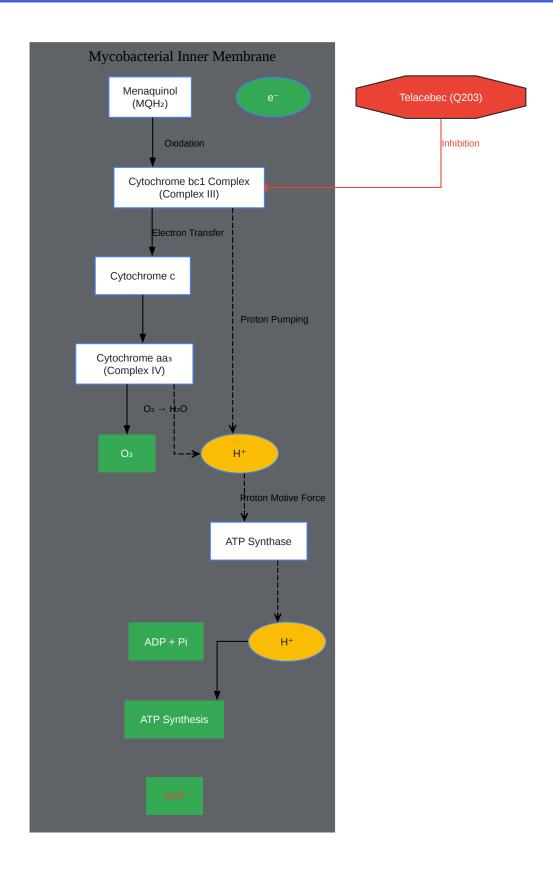
Mechanism of Action

Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[6] This complex is essential for cellular respiration and ATP synthesis.

Signaling Pathway: Inhibition of Mtb Electron Transport Chain

The following diagram illustrates the mechanism of action of Telacebec.





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Caption: Mechanism of action of Telacebec on the Mtb respiratory chain.



By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby inhibiting electron transfer to cytochrome c.[3] This disruption of the electron transport chain collapses the proton motive force required by ATP synthase to produce ATP, leading to a rapid depletion of cellular energy and ultimately, bacterial cell death.[5]

In Vitro and In Vivo Activity

Telacebec has demonstrated potent bactericidal activity against a wide range of M. tuberculosis strains, including MDR and XDR clinical isolates.[6]

Table 2: In Vitro Activity of Telacebec (O203)

Strain/Condition	MIC ₅₀ (nM)	Reference
M. tuberculosis H37Rv (in culture broth)	2.7	[8]
M. tuberculosis H37Rv (inside macrophages)	0.28	[8]
Isoniazid, rifampicin, and fluoroquinolone resistant M. tuberculosis strains	3.0 - 7.4	[5]
Mycobacterium ulcerans	0.86	[7]

In animal models, Telacebec has shown significant efficacy in reducing bacterial load.

Table 3: In Vivo Efficacy of Telacebec (Q203) in a Murine Tuberculosis Model



Dose (mg/kg)	Treatment Duration	Reduction in Bacterial Load	Reference
10	3 days	Reduction in lung colony-forming units (CFUs) and granulomatous foci	[7]
0.4	4 weeks	90%	[8]
2	4 weeks	99%	[8]
10	4 weeks	99.9%	[8]

Pharmacokinetics and Safety

Clinical trials have provided valuable data on the pharmacokinetic profile and safety of Telacebec in humans.

Table 4: Pharmacokinetic Parameters of Telacebec (Q203) in Humans (Single Ascending Dose Study)

Dose (mg)	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-last} (ng·h/mL)	Reference
10	38.3	2.0	338	[9]
100	380	3.0	6320	[9]
800	1570	3.5	49600	[9]

Data presented as geometric means.

A multiple ascending dose study showed that Telacebec was safe and well-tolerated in healthy adult subjects with oral doses up to 320 mg daily for 14 days.[5] The exposure to Telacebec increased with the dose, and a steady state was achieved by day 12.[5]

Experimental Protocols



The following sections outline the general methodologies used in the preclinical and clinical evaluation of Telacebec.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of Telacebec is typically determined using a broth microdilution method, often employing a colorimetric indicator like resazurin (Resazurin Microtiter Assay - REMA).

- Bacterial Culture:M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
- Drug Dilution: Telacebec is serially diluted in the assay medium in a 96-well microtiter plate.
- Inoculation: The bacterial suspension is diluted and added to each well to achieve a final concentration of approximately 10⁵ CFU/mL.
- Incubation: The plates are incubated at 37°C for 7-14 days.
- Readout: A resazurin solution is added to each well. A color change from blue to pink
 indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that
 prevents this color change.

Intracellular Activity Assay (Macrophage Infection Model)

This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within macrophages.

- Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded in 96-well plates.
- Infection: The macrophages are infected with an M. tuberculosis strain (often expressing a fluorescent protein like GFP for easier visualization) at a specific multiplicity of infection (e.g., 2:1).
- Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of Telacebec.



- Incubation: The plates are incubated for several days to allow for intracellular bacterial replication.
- Readout: The intracellular bacterial load is quantified, typically by lysing the macrophages and plating the lysate for CFU enumeration, or by measuring the fluorescence intensity of the reporter strain.

Murine Model of Tuberculosis

The in vivo efficacy of Telacebec is commonly assessed in a mouse model of chronic tuberculosis.

- Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
- Treatment: After a set period to allow the infection to establish (e.g., 4-6 weeks), mice are treated with Telacebec, typically administered orally once daily.
- Monitoring: The health of the mice is monitored throughout the treatment period.
- Endpoint Analysis: At the end of the treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU).

Pharmacokinetic Analysis

Pharmacokinetic studies in both animals and humans are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Telacebec.

- Drug Administration: Telacebec is administered to subjects (animals or humans) via a specific route (e.g., oral, intravenous).
- Sample Collection: Blood samples are collected at various time points after drug administration.
- Sample Processing: Plasma is separated from the blood samples.



- Bioanalysis: The concentration of Telacebec in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
- Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like C_{max}, T_{max}, and AUC using non-compartmental analysis.

Drug Discovery and Development Workflow

The journey of Telacebec from a screening hit to a clinical candidate followed a structured drug discovery and development path.



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Caption: Generalized workflow for the development of Telacebec.

Conclusion

Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, potent activity against drug-resistant strains, and promising clinical data make it a strong candidate for inclusion in future anti-TB regimens. Further clinical development will be crucial to fully elucidate its role in shortening and simplifying the treatment of this devastating disease.

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